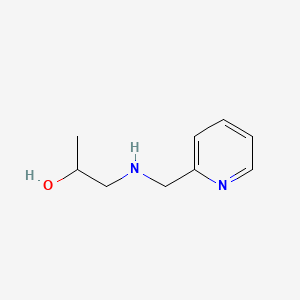

1-(pyridin-2-ylmethylamino)propan-2-ol

Descripción

1-(Pyridin-2-ylmethylamino)propan-2-ol is a secondary alcohol derivative featuring a pyridine ring linked via a methylamino group to a propan-2-ol moiety. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 192.22 g/mol (assuming structural similarity to the propan-1-ol isomer reported in ) . The compound’s structure combines a polar propan-2-ol group, which facilitates hydrogen bonding, with the aromatic pyridine ring, enabling π-π interactions.

Propiedades

Número CAS |

68892-16-0 |

|---|---|

Fórmula molecular |

C9H14N2O |

Peso molecular |

166.22 g/mol |

Nombre IUPAC |

1-(pyridin-2-ylmethylamino)propan-2-ol |

InChI |

InChI=1S/C9H14N2O/c1-8(12)6-10-7-9-4-2-3-5-11-9/h2-5,8,10,12H,6-7H2,1H3 |

Clave InChI |

SVJCONVIKRDPJV-UHFFFAOYSA-N |

SMILES |

CC(CNCC1=CC=CC=N1)O |

SMILES canónico |

CC(CNCC1=CC=CC=N1)O |

Otros números CAS |

68892-16-0 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(pyridin-2-ylmethylamino)propan-2-ol typically involves the reaction of pyridine-2-carbaldehyde with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .

Análisis De Reacciones Químicas

1-(Pyridin-2-ylmethylamino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.

Aplicaciones Científicas De Investigación

1-(Pyridin-2-ylmethylamino)propan-2-ol has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

Biology: The compound has been studied for its antioxidant properties and its ability to reduce oxidative stress in neuronal cells.

Medicine: It has potential therapeutic applications in treating oxidative stress-related disorders.

Mecanismo De Acción

The mechanism by which 1-(pyridin-2-ylmethylamino)propan-2-ol exerts its effects involves its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress. The compound can form complexes with metal ions, which enhances its antioxidant properties. These complexes can decompose ROS, thereby protecting cells from oxidative damage. The molecular targets and pathways involved include the superoxide dismutase and catalase activities, which are mimicked by the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(pyridin-2-ylmethylamino)propan-2-ol can be contextualized by comparing it to related compounds, as outlined below:

Table 1: Comparison of 1-(Pyridin-2-ylmethylamino)propan-2-ol with Analogous Compounds

Key Comparative Insights

Positional Isomerism: The propan-1-ol isomer (2-[(pyridin-2-yl)methyl]aminopropan-1-ol) shares the same molecular formula as the target compound but differs in hydroxyl group placement. This minor structural variation can significantly impact hydrogen-bonding capacity, solubility, and receptor interactions .

Heterocyclic Substitution: Pyridine vs. Oteseconazole: The addition of a trifluoroethoxy-phenyl group and tetrazole moiety in oteseconazole increases molecular complexity and specificity for fungal CYP51, highlighting how bulky substituents enhance target selectivity .

Pharmacological Diversity: Adrenolytic Activity: Compounds like (2R,S)-1-(6-methoxy-indol-5-yloxy)-propan-2-ol derivatives exhibit α₁/β₁-adrenoceptor affinity, suggesting that the propan-2-ol scaffold paired with aromatic systems is conducive to cardiovascular applications (e.g., antiarrhythmic effects) . Antifungal Activity: Oteseconazole’s propan-2-ol group acts as a linker between its pyridine ring and pharmacophoric groups, enabling optimal orientation for CYP51 inhibition .

Synthetic Accessibility: Propan-2-ol derivatives with simpler structures (e.g., 1-(pyridin-2-ylmethylamino)propan-2-ol) may offer synthetic advantages over highly substituted analogs like oteseconazole, which require multi-step routes to incorporate fluorinated and heterocyclic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.